molecular formula C22H23N3O4S B2723307 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide CAS No. 1119378-49-2

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide

Cat. No. B2723307
CAS RN: 1119378-49-2
M. Wt: 425.5
InChI Key: RRIQIEXQOSXSFI-UHFFFAOYSA-N
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Description

“N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains phenyl groups, which are cyclic groups of atoms with the formula C6H5 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, phenyl groups, and a cyano group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The phenyl groups are aromatic and have equal bond lengths between carbon atoms in the ring . The exact structure would need to be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the pyrrolidine and phenyl rings. Phenyl groups are known to contribute to the stability of molecules due to their aromaticity . Pyrrolidine rings can contribute to the three-dimensional structure of molecules . The exact physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of the compound EN300-26599346, also known as N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide, N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4-ethoxybenzene-1-sulfonamide, or Z385125778.

Anticancer Research

EN300-26599346 has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with targets such as kinases and proteases, which are crucial in the regulation of cell growth and apoptosis .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. Its unique structure enables it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Applications

Research has indicated that EN300-26599346 can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, potentially slowing disease progression .

Antioxidant Properties

EN300-26599346 has demonstrated significant antioxidant activity. It can scavenge free radicals and upregulate the expression of antioxidant enzymes, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including proteases and kinases. This property is valuable in designing inhibitors for diseases where these enzymes play a critical role, such as cancer and viral infections .

Drug Delivery Systems

Due to its chemical stability and ability to interact with biological membranes, EN300-26599346 is being studied as a component in drug delivery systems. It can enhance the bioavailability and targeted delivery of therapeutic agents .

Photodynamic Therapy

The compound’s unique chemical structure makes it suitable for use in photodynamic therapy (PDT). It can be activated by light to produce reactive oxygen species that kill cancer cells, offering a non-invasive treatment option for certain types of cancer .

properties

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-2-29-20-9-11-21(12-10-20)30(27,28)24-19-7-5-17(6-8-19)15-18(16-23)22(26)25-13-3-4-14-25/h5-12,15,24H,2-4,13-14H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQIEXQOSXSFI-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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